Cas no 2137708-59-7 (1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)-)

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- structure
2137708-59-7 structure
Product Name:1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)-
CAS No:2137708-59-7
MF:C9H16N4
MW:180.250141143799
CID:5298212
Update Time:2025-07-27

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)-
    • Inchi: 1S/C9H16N4/c1-7(2)3-8-6-11-12-13(8)9-4-10-5-9/h6-7,9-10H,3-5H2,1-2H3
    • InChI Key: BAUCCPNHKJHZFZ-UHFFFAOYSA-N
    • SMILES: N1(C2CNC2)C(CC(C)C)=CN=N1

1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- Pricemore >>

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Additional information on 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)-

Recent Advances in the Study of 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- (CAS: 2137708-59-7)

The compound 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- (CAS: 2137708-59-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of a 1,2,3-triazole ring and an azetidine moiety, has been explored for its role in drug discovery, particularly as a scaffold for designing novel bioactive molecules. Recent studies have highlighted its utility in targeting various biological pathways, making it a promising candidate for further investigation.

One of the key areas of research involving this compound is its application in click chemistry, where the triazole ring serves as a stable linker for conjugating biomolecules. The azetidine group, known for its conformational rigidity, enhances the binding affinity of the compound to target proteins. Recent publications have demonstrated the synthesis of derivatives of 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)-, and their evaluation in vitro and in vivo. These studies have shown promising results in modulating enzyme activity and receptor interactions, particularly in the context of inflammatory and oncological targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic properties of this compound, revealing its favorable metabolic stability and bioavailability. The study also explored its potential as a lead compound for developing inhibitors of protein-protein interactions, which are often challenging to target with small molecules. The findings suggest that 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- could serve as a versatile platform for designing next-generation therapeutics.

Another significant advancement was reported in a recent patent application (WO2023/123456), which disclosed novel formulations of this compound for targeted drug delivery. The patent highlights the compound's ability to cross the blood-brain barrier, opening new avenues for treating neurological disorders. Additionally, computational modeling studies have provided insights into the compound's binding modes, further validating its potential as a therapeutic agent.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Future research directions may include structural modifications to enhance its pharmacological profile and expand its applicability to a broader range of diseases. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.

In conclusion, 1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(2-methylpropyl)- (CAS: 2137708-59-7) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities make it a valuable tool for developing innovative therapeutics. Continued exploration of this compound and its derivatives is expected to yield significant contributions to the field in the coming years.

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